molecular formula C14H8F4O2 B1448114 2-Fluoro-4'-(trifluoromethyl)biphenyl-3-carboxylic acid CAS No. 1261669-11-7

2-Fluoro-4'-(trifluoromethyl)biphenyl-3-carboxylic acid

Cat. No. B1448114
CAS RN: 1261669-11-7
M. Wt: 284.2 g/mol
InChI Key: WEVIOINFGHIOLW-UHFFFAOYSA-N
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Description

2-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid, also known as xenalipin, is a chemical compound with the molecular formula CF3C6H4C6H4CO2H . It has been tested as an effective hypolipidemic agent in animal species . It has been shown to cause significant reduction in serum cholesterol and triglyceride levels in animal models and would be beneficial in therapy for hyperlipidemia .


Synthesis Analysis

The synthesis of 2-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid has been reported . Xenalipin has been synthesized in the [14C]-labelled form, with specific activity 21.0mCi/mmol, which is suitable for the metabolism and distribution studies in animals .


Molecular Structure Analysis

The molecular weight of 2-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid is 266.22 . The SMILES string representation of the molecule is OC(=O)c1ccccc1-c2ccc(cc2)C(F)(F)F .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 169-171 °C . The compound’s assay is 97% .

Scientific Research Applications

Environmental and Chemical Stability

2-Fluoro-4'-(trifluoromethyl)biphenyl-3-carboxylic acid, like its related fluorinated compounds, plays a significant role in environmental and chemical applications due to its unique physicochemical properties. These compounds have been examined for their stability and persistence in various environmental settings, highlighting their potential use in manufacturing processes that require chemicals with high stability and resistance to degradation. Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) have been identified as replacements due to ongoing industrial transitions, aiming to reduce environmental and health risks associated with traditional fluorinated chemicals. The review by Wang et al. (2013) discusses over 20 fluorinated substances applied in diverse areas, including fluoropolymer manufacture and surface treatment of textiles, indicating the broader scope of applications for such stable fluorinated compounds (Wang et al., 2013).

Synthesis and Manufacturing

The synthesis of related fluorinated biphenyl compounds, such as 2-Fluoro-4-bromobiphenyl, has been explored to improve manufacturing processes for pharmaceuticals and other chemicals, demonstrating the importance of fluorinated intermediates in industrial chemistry. Qiu et al. (2009) developed a practical synthesis method for this compound, highlighting the role of fluorinated intermediates in enhancing the efficiency and sustainability of chemical synthesis, which is crucial for producing a wide range of fluorine-containing products (Qiu et al., 2009).

Environmental Degradation and Treatment Methods

Understanding the environmental degradation and treatment of fluorinated compounds is critical for mitigating their potential impacts. Studies on microbial degradation of polyfluoroalkyl chemicals have provided insights into the fate of these substances in the environment, including those structurally similar to 2-Fluoro-4'-(trifluoromethyl)biphenyl-3-carboxylic acid. Liu and Avendaño's review (2013) focuses on the biodegradability of fluorotelomer-based compounds and their transformation into perfluoroalkyl carboxylic acids (PFCAs), underscoring the need for efficient treatment and disposal methods to prevent environmental contamination (Liu & Avendaño, 2013).

Mechanism of Action

Target of Action

It has been tested as an effective hypolipidemic agent in animal species . Hypolipidemic agents typically work by targeting enzymes or receptors involved in lipid metabolism, such as HMG-CoA reductase, the key enzyme in cholesterol synthesis, or the LDL receptor, which plays a crucial role in cholesterol uptake.

Mode of Action

As a hypolipidemic agent, it may interact with its targets to inhibit the synthesis or absorption of cholesterol and triglycerides, leading to a significant reduction in serum cholesterol and triglyceride levels .

Result of Action

2-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid has been shown to cause a significant reduction in serum cholesterol and triglyceride levels in animal models . This indicates that the molecular and cellular effects of the compound’s action result in decreased levels of these lipids in the bloodstream, which could be beneficial in the therapy for hyperlipidemia.

Safety and Hazards

The compound is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust, avoid getting in eyes, on skin, or on clothing, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-fluoro-3-[4-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-12-10(2-1-3-11(12)13(19)20)8-4-6-9(7-5-8)14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVIOINFGHIOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)F)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4'-(trifluoromethyl)biphenyl-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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